molecular formula C22H16N2O5S B2456853 ethyl 2-(4-oxo-4H-chromene-2-carboxamido)-4-phenylthiazole-5-carboxylate CAS No. 361478-47-9

ethyl 2-(4-oxo-4H-chromene-2-carboxamido)-4-phenylthiazole-5-carboxylate

Cat. No.: B2456853
CAS No.: 361478-47-9
M. Wt: 420.44
InChI Key: RWPBLCOAPYKRGF-UHFFFAOYSA-N
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Description

Ethyl 2-(4-oxo-4H-chromene-2-carboxamido)-4-phenylthiazole-5-carboxylate is a useful research compound. Its molecular formula is C22H16N2O5S and its molecular weight is 420.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

  • The synthesis of novel compounds involving 2-oxo-2H-chromene derivatives has been extensively studied. For instance, compounds with a 1,2,4-triazole ring and 1,3,4-thiadiazole ring were synthesized by reacting 2-oxo-2H-chromene-3-carbohydrazide with substituted phenyl isothiocyanates, showcasing the versatility of chromene derivatives in producing pharmacologically relevant structures (Saeed & Ibrar, 2011).
  • Another study focused on synthesizing coumarin derivatives containing the thiazolidin-4-one ring, highlighting the methodological advancements in coupling chromene derivatives with various chemical moieties to explore their biological properties (Ramaganesh, Bodke, & Venkatesh, 2010).

Biological Evaluation and Mechanisms

  • Research on ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate and its analogues demonstrated their potential in mitigating drug resistance and enhancing the efficacy of cancer therapies, especially in leukemia cells. This study underscores the therapeutic potential of chromene derivatives against cancers with multiple drug resistance (Das et al., 2009).

Chemical Properties and Reactivity

  • The crystal structures and Hirshfeld surface analysis of various ethyl 2-oxo-2H-chromene-3-carboxylate derivatives were conducted to understand their molecular conformations and interactions, providing insights into the structural basis of their reactivity and potential interactions with biological targets (Gomes et al., 2019).

Properties

IUPAC Name

ethyl 2-[(4-oxochromene-2-carbonyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O5S/c1-2-28-21(27)19-18(13-8-4-3-5-9-13)23-22(30-19)24-20(26)17-12-15(25)14-10-6-7-11-16(14)29-17/h3-12H,2H2,1H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWPBLCOAPYKRGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=O)C3=CC=CC=C3O2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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